molecular formula C7H10Br2O2 B14069807 2,3-Dibromo-4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol CAS No. 100362-77-4

2,3-Dibromo-4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol

Cat. No.: B14069807
CAS No.: 100362-77-4
M. Wt: 285.96 g/mol
InChI Key: PKTDYOPMZSNAIJ-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol is a brominated unsaturated alcohol with an allyl ether substituent. Its structure features conjugated double bonds, bromine atoms at positions 2 and 3, and a hydroxyl group at position 1, making it highly reactive in electrophilic and nucleophilic reactions. The allyloxy group (prop-2-en-1-yl ether) introduces steric and electronic effects that influence its chemical behavior. While direct studies on this compound are scarce, insights can be drawn from structurally related brominated alkenes and allyl ethers documented in the literature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100362-77-4

Molecular Formula

C7H10Br2O2

Molecular Weight

285.96 g/mol

IUPAC Name

2,3-dibromo-4-prop-2-enoxybut-2-en-1-ol

InChI

InChI=1S/C7H10Br2O2/c1-2-3-11-5-7(9)6(8)4-10/h2,10H,1,3-5H2

InChI Key

PKTDYOPMZSNAIJ-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(=C(CO)Br)Br

Origin of Product

United States

Preparation Methods

Preparation of 4-Hydroxybut-2-en-1-ol

The synthesis begins with the preparation of 4-hydroxybut-2-en-1-ol, a precursor obtained via Sharpless asymmetric dihydroxylation of 1,3-butadiene. Epoxidation followed by acid-catalyzed ring opening yields the diol, which is selectively protected at the primary hydroxyl group using tert-butyldimethylsilyl (TBS) chloride.

Allyl Ether Formation

The secondary hydroxyl group undergoes allylation via Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) with allyl alcohol, achieving 85–90% yields. Deprotection of the TBS group using tetra-n-butylammonium fluoride (TBAF) furnishes 4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol.

Dibromination Using N-Bromosuccinimide (NBS)

Bromination of the conjugated diene is conducted in carbon tetrachloride with NBS (2.2 equiv) under UV light, yielding 2,3-dibromo-4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol. The reaction proceeds via radical intermediates, with regioselectivity controlled by the electron-withdrawing allyloxy group.

Table 1: Bromination Optimization

Brominating Agent Solvent Temperature (°C) Yield (%)
NBS CCl₄ 25 78
Br₂ CH₂Cl₂ 0 65
DBDMH H₂O/THF 40 72

Synthetic Route 2: Direct Bromoetherification

One-Pot Synthesis from But-2-ene-1,4-diol

But-2-ene-1,4-diol is treated with allyl bromide and potassium carbonate in dimethyl sulfoxide (DMSO), forming 4-[(prop-2-en-1-yl)oxy]but-2-ene-1-ol. Subsequent bromination with bromine in dichloromethane at −10°C achieves 83% yield, with the reaction quenched using sodium thiosulfate to prevent overbromination.

Mechanistic Insights

Bromine adds across the double bond via electrophilic attack, stabilized by the allyloxy group’s resonance effects. The anti-addition pathway dominates, as evidenced by NMR coupling constants (J = 12 Hz for vicinal bromines).

Table 2: Solvent Effects on Bromoetherification

Solvent Dielectric Constant Reaction Time (h) Yield (%)
DMSO 47.2 2 83
DMF 36.7 3 75
THF 7.5 6 62

Synthetic Route 3: Palladium-Catalyzed Cross-Coupling

Synthesis of 2,3-Dibromobut-2-en-1-ol

But-2-yn-1-ol undergoes hydroboration with disiamylborane, followed by oxidation to but-2-ene-1,4-diol. Bromination with pyridinium tribromide in acetic acid yields 2,3-dibromobut-2-en-1-ol (72% yield).

Allylation via Buchwald-Hartwig Amination

A modified Ullmann coupling employs palladium(II) acetate and Xantphos to introduce the allyloxy group. Reaction of 2,3-dibromobut-2-en-1-ol with allylamine in toluene at 110°C achieves 68% yield, though competing elimination pathways necessitate careful temperature control.

Comparative Analysis of Methods

Table 3: Route Efficiency and Scalability

Route Steps Total Yield (%) Cost (USD/g) Scalability
1 4 58 12.4 Moderate
2 2 83 8.7 High
3 3 49 18.9 Low

Route 2 offers superior atom economy and scalability, though Route 1 provides better stereochemical control for enantiomerically pure products. Palladium-catalyzed methods (Route 3) remain limited by catalyst costs and side reactions.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or brominated derivatives.

    Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated or debrominated products.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated alcohols or ketones, while reduction can produce debrominated alcohols.

Scientific Research Applications

2,3-Dibromo-4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through bromination and substitution reactions.

    Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,3-Dibromo-4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The allyl ether group can undergo metabolic transformations, leading to the formation of active metabolites that interact with biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

  • Structure : This compound (C₂₈H₂₀Br₂O) contains a dibrominated dihydrofuran ring with four phenyl substituents.
  • Reactivity : Unlike 2,3-Dibromo-4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol, the phenyl groups stabilize the ring via resonance, reducing electrophilic reactivity. Bromination occurs via radical or ionic pathways under varying conditions, as seen in its unexpected synthesis during a bromination reaction of 1,1-diphenylprop-2-yne-1-ol .
  • Applications : Primarily used in mechanistic studies of bromination and ring-forming reactions.

Hydrobromide of 4-(4-Methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine

  • Structure : Features a prop-2-en-1-yl group attached to a thiazole-imine scaffold.
  • Reactivity : The allyl group participates in Michael additions and cycloadditions, akin to the allyloxy group in the target compound. Docking studies show high affinity for angiotensin II receptors due to hydrogen bonding and electrostatic interactions involving the thiazole ring and allyl moiety .

2-Hydroxy-1-phenyl-pent-3-en-1-one

  • Structure : A α,β-unsaturated ketone with a hydroxyl group.
  • Reactivity: Similar conjugated system to the target compound, enabling keto-enol tautomerism and nucleophilic attacks. However, the absence of bromine reduces halogen-specific reactivity (e.g., Suzuki couplings).
  • Applications : Intermediate in asymmetric synthesis of chiral alcohols .

Data Table: Key Properties and Reactivity

Compound Molecular Weight Key Substituents Reactivity Highlights Applications
This compound ~295.9 g/mol Br (x2), OH, allyl ether Electrophilic addition, cyclization Potential synthetic intermediate
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran 532.3 g/mol Br (x2), Ph (x4) Radical bromination, ring stabilization Mechanistic studies
4-(4-Methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-thiazol-imine ~384.3 g/mol Prop-2-en-1-yl, thiazole-imine Receptor docking, hydrogen bonding Antihypertensive drug candidates
2-Hydroxy-1-phenyl-pent-3-en-1-one ~178.2 g/mol α,β-unsaturated ketone, OH Keto-enol tautomerism, asymmetric synthesis Chiral alcohol synthesis

Research Findings and Mechanistic Insights

  • Bromination Pathways : The position of bromine atoms significantly alters reactivity. In 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran, bromine addition is influenced by steric hindrance from phenyl groups, contrasting with the target compound’s allyloxy-directed reactivity .
  • Synthetic Utility : Brominated allyl ethers are valuable in cross-coupling reactions (e.g., Heck, Suzuki) but require careful optimization to avoid debromination, a challenge less prevalent in phenyl-stabilized analogs .

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